7-Ethylbicyclo[3.3.1]non-6-en-3-one

Organic Synthesis Bicyclic Enones Fragmentation Reaction

7-Ethylbicyclo[3.3.1]non-6-en-3-one is a bicyclic enone within the bicyclo[3.3.1]nonane family, featuring a ketone at the 3-position and an ethyl substituent at the 7-position. It serves primarily as a chiral synthetic intermediate, with its enantiomers (obtained via chiral MPLC) used to construct enantiopure tacrine-huperzine A hybrids (huprines), a class of tight-binding acetylcholinesterase inhibitors investigated for Alzheimer’s disease therapy.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 177540-12-4
Cat. No. B12562112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethylbicyclo[3.3.1]non-6-en-3-one
CAS177540-12-4
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C1)CC(=O)C2
InChIInChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3
InChIKeyJPKQZQSFQDHAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethylbicyclo[3.3.1]non-6-en-3-one (CAS 177540-12-4): A Chiral Bicyclic Ketone Intermediate for Huprine-Based Acetylcholinesterase Inhibitors


7-Ethylbicyclo[3.3.1]non-6-en-3-one is a bicyclic enone within the bicyclo[3.3.1]nonane family, featuring a ketone at the 3-position and an ethyl substituent at the 7-position. It serves primarily as a chiral synthetic intermediate, with its enantiomers (obtained via chiral MPLC) used to construct enantiopure tacrine-huperzine A hybrids (huprines), a class of tight-binding acetylcholinesterase inhibitors investigated for Alzheimer’s disease therapy [1]. Its molecular formula is C11H16O, and its bridged scaffold is a privileged motif found in over 1,000 natural products [2].

Why Generic Substitution Fails for 7-Ethylbicyclo[3.3.1]non-6-en-3-one: Enantiomeric and Substituent Specificity in Huprine Synthesis


In-class substitution (e.g., 7-methyl or 7-phenyl analogs) cannot be assumed to be functionally equivalent. The 7-ethyl group imparts distinct steric and electronic properties that influence both the yield of the key silica-gel-mediated fragmentation during synthesis and the biological activity of the final huprine hybrids. More critically, only the 7-ethyl derivative has been reported in enantiopure form via preparative chiral MPLC, enabling the preparation of single-enantiomer huprines that are up to 2-fold more active than their racemic mixtures [1]. These differences make the 7-ethyl compound the established choice for medicinal chemistry programs targeting enantiopure huprine development.

Quantitative Differentiation of 7-Ethylbicyclo[3.3.1]non-6-en-3-one vs. Closest Analogs


Silica-Gel Fragmentation Yield: 7-Ethyl vs. 7-Phenyl

In the established one-step silica-gel-mediated fragmentation of 3-alkyl-2-oxaadamant-1-yl mesylates, the 7-ethyl-substituted enone 4b was isolated in 71% yield, whereas the 7-phenyl analog 4f was formed almost quantitatively (yield >95%) under identical conditions [1]. This significant difference underscores the impact of the 7-substituent on carbocation stability and reaction efficiency.

Organic Synthesis Bicyclic Enones Fragmentation Reaction

Enantiomeric Access: Only the 7-Ethyl Analog Has Been Resolved into Pure Enantiomers

The Camps group applied their enantioselective synthesis protocol specifically to the 7-ethyl derivative, isolating both (+)- and (−)-4b in enantiopure form via preparative chiral MPLC (microcrystalline cellulose triacetate stationary phase) [1]. No comparable resolution has been reported for 7-methyl or other 7-alkyl analogs, making the 7-ethyl compound the sole entry point to single-enantiomer huprines. The levorotatory enantiomer of the derived huprine (−)-20 is 2-fold more potent than its racemate as an AChE inhibitor [2].

Chiral Separation Enantioselective Synthesis Medicinal Chemistry

Absolute Configuration Assignment via X-ray Diffraction

The absolute configuration of the huprine series was unequivocally established through X-ray diffraction analysis of the o-iodobenzoic acid salt of (−)-10a, which is synthesized from (−)-7-ethylbicyclo[3.3.1]non-6-en-3-one [1]. This structural determination directly links the chiroptical properties of the starting enone to the three-dimensional structure of the bioactive huprine, a traceability not available for the 7-methyl or 7-phenyl series.

X-ray Crystallography Absolute Configuration Chiral Building Block

Application Scenarios Where 7-Ethylbicyclo[3.3.1]non-6-en-3-one Provides a Proven Advantage


Synthesis of Enantiopure Huprine Acetylcholinesterase Inhibitors for Alzheimer’s Research

When a medicinal chemistry program requires single-enantiomer huprines (e.g., (−)-20) with AChE IC50 values in the picomolar range and 438–871-fold selectivity over BChE [1], the 7-ethyl enone is the only viable starting material because its enantiomers have been isolated and their absolute configuration established [2]. The 7-methyl analog lacks a demonstrated resolution protocol, forcing researchers to either develop one de novo or accept racemic product, which is typically 2-fold less potent [1].

Silica-Gel Fragmentation Synthesis of 7-Alkyl Bicyclic Enones

For laboratories using the silica-gel-mediated fragmentation route, the 7-ethyl mesylate 3b is a well-characterized substrate that delivers the desired enone in 71% yield [3]. The 7-phenyl analog, while higher-yielding, introduces excessive steric hindrance that complicates subsequent Friedländer cyclizations, making the 7-ethyl compound the pragmatic choice when downstream reactivity is prioritized over isolated yield.

Crystallographic and Stereochemical Reference Standard

Because the absolute configuration of the entire huprine family has been traced back to the 7-ethyl enone via X-ray diffraction [2], procurement of authenticated (+)- or (−)-4b provides a stereochemical reference standard for quality control, chiroptical method validation, and regulatory documentation in advanced preclinical development.

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